![molecular formula C28H27ClN4O2S B2563246 N-(1-Benzylpiperidin-4-yl)-3-[(4-Chlorphenyl)methyl]-4-oxo-2-sulfanyliden-1,2,3,4-tetrahydrochinazolin-7-carboxamid CAS No. 422283-37-2](/img/structure/B2563246.png)

N-(1-Benzylpiperidin-4-yl)-3-[(4-Chlorphenyl)methyl]-4-oxo-2-sulfanyliden-1,2,3,4-tetrahydrochinazolin-7-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

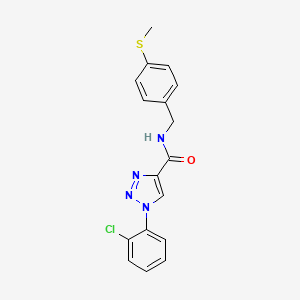

N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H27ClN4O2S and its molecular weight is 519.06. The purity is usually 95%.

BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Alzheimer-Krankheit (AD)-Behandlung

Die molekulare Komplexität der Alzheimer-Krankheit (AD) erfordert einen multi-target-Ansatz. Forscher haben Benzylpiperidinderivate als potenzielle Mittel zur Behandlung von AD untersucht . Insbesondere die Verbindungen 5h und 5k haben vielversprechende Wirkungen gezeigt:

Acetylcholinesterase-Hemmung

Die Struktur der Verbindung lässt auf eine potenzielle Acetylcholinesterase (AChE)-inhibitorische Aktivität schließen. AChE-Inhibitoren sind relevant für die Behandlung von AD, da sie die cholinerge Neurotransmission verstärken, indem sie die AChE-vermittelte Aβ-Aggregation verhindern .

Neuroprotektion

Neben AD können Benzylpiperidinderivate neuroprotektive Wirkungen bieten. Ihre Fähigkeit, oxidativen Stress entgegenzuwirken und neuronale Zellen zu schützen, erfordert weitere Untersuchungen .

Arzneimittelentwicklung und -optimierung

Das privilegierte Gerüst der Benzylpiperidinderivate bietet eine Grundlage für die Entwicklung neuartiger multifunktionaler Wirkstoffe. Forscher können die Struktur optimieren, um Selektivität, Bioverfügbarkeit und Wirksamkeit zu verbessern.

Zusammenfassend lässt sich sagen, dass N-(1-Benzylpiperidin-4-yl)-3-[(4-Chlorphenyl)methyl]-4-oxo-2-sulfanyliden-1,2,3,4-tetrahydrochinazolin-7-carboxamid vielversprechend für verschiedene wissenschaftliche Anwendungen ist, von der AD-Behandlung bis hin zur Arzneimittelentwicklung. Weitere Studien sind unerlässlich, um sein volles Potenzial auszuschöpfen. 🌟

Wirkmechanismus

Target of Action

The primary target of the compound N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is essential for the proper functioning of the nervous system.

Mode of Action

N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide acts as an inhibitor of acetylcholinesterase . It binds to the active site of the enzyme through a hydrogen bond with Trp279 . This binding prevents the enzyme from breaking down acetylcholine, thereby increasing the concentration of acetylcholine in the synaptic cleft.

Biochemical Pathways

The inhibition of acetylcholinesterase by N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the transmission of nerve impulses. This can have various downstream effects, depending on the specific neural pathways involved.

Result of Action

The inhibition of acetylcholinesterase by N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide results in an increased concentration of acetylcholine in the synaptic cleft . This can enhance nerve impulse transmission, potentially leading to improved cognitive function.

Biochemische Analyse

Biochemical Properties

This compound has shown potential in modulating different targets involved in the neurodegenerative cascade of Alzheimer’s disease . It has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter . The compound’s interaction with the AChE peripheral anionic site inhibits AChE-mediated Aβ fibrillogenesis .

Cellular Effects

N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide exerts neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . This suggests that it may influence cell signaling pathways and cellular metabolism.

Molecular Mechanism

Molecular docking and simulations studies have indicated that N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This binding interaction with Aβ suggests a mechanism of action involving enzyme inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

Its ability to prevent β-sheet aggregation and fibril formation suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, administration of N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide (5 mg kg −1) significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes . This suggests that the effects of the compound may vary with different dosages.

Metabolic Pathways

Its interaction with AChE suggests that it may be involved in the cholinergic pathway .

Eigenschaften

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33ClN4O2S/c29-22-9-6-20(7-10-22)18-33-27(35)24-11-8-21(16-25(24)31-28(33)36)26(34)30-23-12-14-32(15-13-23)17-19-4-2-1-3-5-19/h1-7,9-10,21,23-25H,8,11-18H2,(H,30,34)(H,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYIPLUBDSDGZNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NC(=S)N(C2=O)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[2-(4-Acetamidophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenyl}acetamide](/img/structure/B2563163.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2563168.png)

![tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate](/img/structure/B2563171.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2563172.png)

![(Z)-methyl 2-(4-fluoro-2-((3-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563173.png)

![Ethyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2563176.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B2563178.png)

![N-[(4-Chloro-3-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2563185.png)